6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative characterized by the presence of bromomethyl and nitro functional groups. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor of potassium channels, which are crucial in various physiological processes. The compound's structure features a six-membered aromatic ring containing nitrogen atoms, which contributes to its chemical reactivity and biological activity.
This compound is classified under heterocyclic compounds, specifically within the category of pyrimidines. Pyrimidines are recognized for their role in biological systems, including DNA and RNA synthesis. The structural formula of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione indicates that it contains a bromomethyl group at the 6-position, a nitro group at the 5-position, and two methyl groups at the 1 and 3 positions of the pyrimidine ring. Its chemical formula is with a molecular weight of approximately 235.03 g/mol .
The synthesis of 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can be achieved through several methods:
The reaction conditions must be optimized to ensure high yields while minimizing side reactions. Temperature control and reaction time are critical factors in achieving the desired product purity. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reaction and confirm product identity.
The compound's structure features:
The presence of these functional groups significantly influences the compound's reactivity and interactions with biological targets.
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions due to its functional groups:
These reactions are often facilitated by catalysts or specific reaction conditions that enhance yield and selectivity. Monitoring these reactions through spectroscopic methods ensures that desired transformations occur without unwanted byproducts.
The mechanism of action for 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione primarily involves its interaction with potassium channels. By inhibiting these channels, the compound can alter cellular excitability and neurotransmitter release.
Experimental studies have shown that compounds similar to this one exhibit significant effects on neuronal activity and may have therapeutic implications for neurological disorders . Further research is required to elucidate specific pathways involved in its action.
Key physical properties include:
Chemical properties include:
Relevant data from literature suggests that derivatives of this compound exhibit varying degrees of stability based on substituents .
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione has potential applications in:
The ongoing research into its biological activity highlights its significance in medicinal chemistry and pharmacology .
Systematic Nomenclature:The compound is systematically named 6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione according to IUPAC conventions [2]. This nomenclature defines:
Molecular Formula and Composition:The molecular formula C₇H₈BrN₃O₄ was confirmed via high-resolution mass spectrometry, with a molecular weight of 278.06 g/mol [2]. Atom composition includes:
Table 1: Atomic Composition and Properties
Parameter | Value |
---|---|
Molecular Formula | C₇H₈BrN₃O₄ |
Molecular Weight | 278.06 g/mol |
CAS Registry Number | 61885-26-5 |
Canonical SMILES | CN1C(=C(C(=O)N(C1=O)C)N+[O-])CBr |
InChIKey | GLFFGHBZVNCINL-UHFFFAOYSA-N |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:Characteristic absorptions:
Mass Spectrometry (MS):
While experimental crystallographic data for 6-(bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is limited in the literature, its analogs provide structural insights:
Table 2: Predicted Crystallographic Parameters
Parameter | Value |
---|---|
Crystal System | Monoclinic (predicted) |
Space Group | P2₁/c (common for analogs) |
Unit Cell Angles | α=γ=90°, β>90° |
Hydrogen Bond Donors | 0 (methyl groups block H-bonding) |
Hydrogen Bond Acceptors | 4 (carbonyl and nitro oxygens) |
Key analogs highlight how substituents alter physicochemical properties:
Table 3: Comparison with Pyrimidine Analogs
Compound | Molecular Formula | MW (g/mol) | Key Structural Differences | Impact on Properties |
---|---|---|---|---|
6-(Bromomethyl)-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione | C₇H₈BrN₃O₄ | 278.06 | Reference compound | High reactivity at bromomethyl site |
6-Amino-1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione [3] | C₆H₈N₄O₄ | 200.15 | –NH₂ vs. –CH₂Br at C6 | Increased polarity; forms hydrogen bonds |
5-Bromo-3-methyl-1H-pyrimidine-2,4-dione | C₅H₅BrN₂O₂ | 205.01 | Bromine at C5; no nitro/N3-methyl group | Higher density (1.827 g/cm³); acidic N–H |
6-Amino-1,3-diethyl-5-nitrosopyrimidine-2,4(1H,3H)-dione [6] | C₈H₁₂N₄O₃ | 212.21 | –NH₂ at C6; nitroso vs. nitro; ethyl vs. methyl | Lower molecular weight; altered redox behavior |
Electronic Effects:
Steric and Reactivity Profiles:
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8